Methyl 8-oxoheptadecanoate
Description
Methyl 8-oxoheptadecanoate is a methyl ester of a long-chain fatty acid featuring a ketone group at the 8th carbon position. The compound’s molecular formula is inferred as C₁₈H₃₄O₃, with a molecular weight of 298.47 g/mol (calculated).
Properties
CAS No. |
54575-44-9 |
|---|---|
Molecular Formula |
C18H34O3 |
Molecular Weight |
298.5 g/mol |
IUPAC Name |
methyl 8-oxoheptadecanoate |
InChI |
InChI=1S/C18H34O3/c1-3-4-5-6-7-8-11-14-17(19)15-12-9-10-13-16-18(20)21-2/h3-16H2,1-2H3 |
InChI Key |
FMBGLCLEWQEIHI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)CCCCCCC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 8-oxoheptadecanoate can be synthesized through several methods. One common approach involves the oxidation of methyl heptadecanoate using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically takes place under controlled conditions to ensure selective oxidation at the 8th carbon position.
Another method involves the esterification of 8-oxoheptadecanoic acid with methanol in the presence of an acid catalyst like sulfuric acid. This reaction is carried out under reflux conditions to drive the esterification to completion.
Industrial Production Methods
Industrial production of this compound often employs large-scale oxidation processes. These processes utilize continuous flow reactors to maintain precise control over reaction conditions, ensuring high yield and purity of the final product. The use of environmentally friendly oxidizing agents and catalysts is also a focus in industrial settings to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 8-oxoheptadecanoate undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the keto group to a carboxylic acid group.
Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, forming different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, alcohols, and thiols in the presence of catalysts like acid or base.
Major Products
Oxidation: 8-oxoheptadecanoic acid.
Reduction: Methyl 8-hydroxyheptadecanoate.
Substitution: Various esters, amides, and thioesters depending on the nucleophile used.
Scientific Research Applications
Methyl 8-oxoheptadecanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in organic reactions.
Biology: Studied for its potential role in metabolic pathways and as a biomarker for certain diseases.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants.
Mechanism of Action
The mechanism of action of methyl 8-oxoheptadecanoate involves its interaction with specific molecular targets and pathways. The keto group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. Additionally, the ester group can undergo hydrolysis, releasing the active 8-oxoheptadecanoic acid, which may interact with enzymes and receptors involved in metabolic processes.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares Methyl 8-oxoheptadecanoate with structurally related methyl esters, emphasizing functional groups, molecular properties, and applications:


*Estimated based on analogs.
Key Observations:
- Ketone Position: this compound and Methyl 10-oxooctadecanoate differ in ketone placement (C8 vs. C10). This positional variation may influence reactivity; for example, steric hindrance near the ester group could affect catalytic activity or solubility .
- Functional Group Impact: The hydroxyl group in Methyl 8-hydroxyoctadecanoate increases polarity (higher PSA: 57.53 vs. 43.37 for ketones), making it more suitable for hydrophilic applications, whereas ketones like this compound are more hydrophobic (LogP ~5.6) .
- Chain Length and Saturation: Unsaturated esters (e.g., trans-13-octadecenoate) exhibit lower melting points and higher fluidity compared to saturated or oxo-derivatives, which are more rigid .
Methyl 10-Oxooctadecanoate
- Epoxidation Catalysis : Used in green chemistry for epoxidation reactions with Ti-containing silica catalysts, highlighting the role of ketone-containing esters in sustainable synthesis .
- Physicochemical Stability: High LogP (5.6) suggests lipophilicity, favoring use in non-aqueous reaction systems .
Methyl 8-Hydroxyoctadecanoate
- Polymer Synthesis : Hydroxyl groups enable esterification or cross-linking reactions, applicable in biodegradable polymer design .
trans-13-Octadecenoic Acid Methyl Ester
- Natural Product Chemistry : A major component in plant extracts (e.g., Loranthus micranthus), emphasizing its role in lipid research and biofuel production .
Sandaracopimaric Acid Methyl Ester
- Natural Resins : Isolated from Austrocedrus chilensis resin, demonstrating the relevance of methyl esters in natural product chemistry and traditional material science .
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing Methyl 8-oxoheptadecanoate, and how can reaction conditions be optimized methodologically?
- Methodological Answer :
- Begin with esterification of heptadecanoic acid derivatives, using acid-catalyzed methanolysis. Optimize reaction parameters (temperature: 60–80°C, catalyst: H₂SO₄ or p-toluenesulfonic acid) while monitoring via TLC or GC-MS .
- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity using HPLC (>98%) .
- For reproducibility, document reagent sources (e.g., Sigma-Aldryl, ≥99% purity), solvent drying protocols, and inert atmosphere conditions .
Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for the methyl ester (δ ~3.6 ppm) and ketone (δ ~2.1–2.5 ppm for adjacent CH₂ groups) .
- IR Spectroscopy : Confirm ester carbonyl (C=O stretch ~1740 cm⁻¹) and ketone (C=O stretch ~1715 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validate molecular ion [M+H]+ and fragmentation patterns consistent with the 8-oxoheptadecanoate backbone .
Q. How should researchers design experiments to characterize the physicochemical properties of this compound?
- Methodological Answer :
- Thermodynamic Data : Measure melting point (DSC), boiling point (reduced-pressure distillation), and vapor pressure (Antoine equation parameters) using calibrated instruments .
- Solubility : Test in polar (ethanol, DMSO) and nonpolar solvents (hexane) under controlled temperatures (25°C ± 0.1°C) .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported thermodynamic data (e.g., ΔvapH, Tfus) for this compound?
- Methodological Answer :
- Comparative Analysis : Replicate measurements using multiple methods (e.g., static vs. dynamic vapor pressure techniques) .
- Error Source Evaluation : Assess instrument calibration (e.g., NIST-traceable thermocouples) and sample purity (HPLC/GC-MS validation) .
- Meta-Analysis : Systematically review literature (PRISMA guidelines) to identify methodological biases (e.g., sample handling, data extrapolation) .
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound’s bioactivity?
- Methodological Answer :
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism .
- Uncertainty Quantification : Report IC₅₀/EC₅₀ values with 95% confidence intervals and assess normality (Shapiro-Wilk test) .
- Multiplicity Adjustments : Apply Bonferroni correction for multiple comparisons in high-throughput assays .
Q. How can conflicting spectral data (e.g., NMR peak shifts) be reconciled during structural elucidation?
- Methodological Answer :
- Solvent/Concentration Effects : Repeat NMR in deuterated solvents (CDCl₃ vs. DMSO-d₆) to assess solvent-induced shifts .
- 2D NMR Validation : Use HSQC and HMBC to resolve overlapping signals and confirm carbonyl positioning .
- Cross-Lab Collaboration : Share raw data (FID files) for independent verification via platforms like Zenodo .
Data Presentation Guidelines
Q. What criteria should govern the inclusion of raw vs. processed data in publications?
- Methodological Answer :
- Raw Data : Archive large datasets (e.g., GC-MS chromatograms, kinetic curves) in supplementary materials or repositories (Figshare, Dryad) .
- Processed Data : Highlight statistically significant results (e.g., ANOVA tables, dose-response curves) in main figures, with explicit error bars (±SEM) .
- Reproducibility : Provide step-by-step protocols for data transformation (e.g., baseline correction in spectroscopy) .
Literature and Synthesis Optimization
Q. How can systematic reviews improve the synthesis protocols for this compound?
- Methodological Answer :
- Search Strategy : Use databases (SciFinder, Reaxys) with keywords: “8-oxoheptadecanoate esterification,” “keto-fatty acid derivatives” .
- Quality Assessment : Apply CASP checklists to evaluate bias in existing studies (e.g., catalyst selectivity, yield reporting) .
- DOE (Design of Experiments) : Optimize reaction time/temperature using response surface methodology (RSM) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
